molecular formula C10H11NO3 B7764539 N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 5237-71-8

N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B7764539
CAS No.: 5237-71-8
M. Wt: 193.20 g/mol
InChI Key: OBOAPYIYGLQNIM-UHFFFAOYSA-N
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Description

N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Bozzo, C., Pujol, M., Solans, X., & Font‐Bardia, M. (2003). In their study, they describe a new synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives. These compounds are precursors to potential therapeutic compounds, indicating their relevance in medicinal chemistry (Bozzo et al., 2003).

  • Mishra, P., Kaur, S., Sharma, A., & Jolly, R. S. (2016). Their work focuses on the characterization of an enzyme from Alcaligenes faecalis subsp. parafaecalis, which is used for the efficient preparation of enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. These enantiomers are key synthons for the synthesis of therapeutic agents such as (S)-doxazosin mesylate, indicating the compound's significance in drug development (Mishra et al., 2016).

  • Abbasi, M., Rehman, A., Siddiqui, S. Z., Sheeza, A., Nazir, S., Ahmad, I., Malik, R., & Shah, S. A. A. (2017). Their research aimed to synthesize new sulfonamides bearing a 1,4-benzodioxin ring for potential therapeutic applications in inflammatory ailments and bacterial infections (Abbasi et al., 2017).

  • Deng, X.-L., Zhang, L., Hu, X., Yin, B., Liang, P., & Yang, X. (2016). This paper discusses the design, synthesis, and biological activity of new pyrazole amide derivatives, highlighting their insecticidal activity. The study is relevant in the context of agricultural chemistry and pest control (Deng et al., 2016).

Properties

IUPAC Name

N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-10(12)9-6-13-7-4-2-3-5-8(7)14-9/h2-5,9H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOAPYIYGLQNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284293, DTXSID50966748
Record name 1,4-benzodioxin-2-carboxamide, 2,3-dihydro-n-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21398-80-1, 5237-71-8
Record name NSC36579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-benzodioxin-2-carboxamide, 2,3-dihydro-n-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.